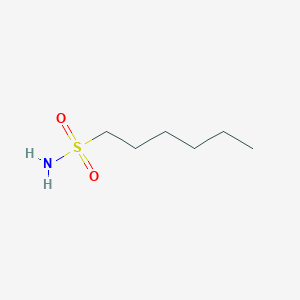

1-Hexanesulfonamide

CAS No.: 3144-11-4

Cat. No.: VC3858980

Molecular Formula: C6H15NO2S

Molecular Weight: 165.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3144-11-4 |

|---|---|

| Molecular Formula | C6H15NO2S |

| Molecular Weight | 165.26 g/mol |

| IUPAC Name | hexane-1-sulfonamide |

| Standard InChI | InChI=1S/C6H15NO2S/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3,(H2,7,8,9) |

| Standard InChI Key | RMSHYQAVCSUECE-UHFFFAOYSA-N |

| SMILES | CCCCCCS(=O)(=O)N |

| Canonical SMILES | CCCCCCS(=O)(=O)N |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for 1-hexanesulfonamide is 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-(2-hydroxyethyl)-N-methylhexane-1-sulfonamide . Its molecular formula is C₉H₈F₁₃NO₃S, reflecting the extensive fluorination of the hexyl chain and the presence of a sulfonamide functional group . The compound’s structure features a perfluorinated carbon backbone (C₆F₁₃) linked to a sulfonamide moiety modified with a 2-hydroxyethyl-methylamine group .

Synthesis and Manufacturing Pathways

Enantioselective Reduction Methods

A landmark patent (US5470973A) describes the synthesis of sulfonamide intermediates via enantioselective reduction using (+)-B-chlorodiisopinocampheylborane [(+)-DIP-Chloride™] . This method achieves high enantiomeric excess (≥94% ee) at mild temperatures (30°C), offering cost and efficiency advantages over stoichiometric approaches . The reaction pathway involves:

-

Reduction of 3-(bromoacetyl)-2-thiophenesulfonamide with (+)-DIP-Chloride™.

-

Cyclization to form a thieno-thiazin dioxide intermediate.

This catalytic process reduces reagent waste and enables scalable production, critical for industrial applications .

Alternative Synthetic Routes

Alternative methods include:

-

Borane-Tetrahydrofuran Mediated Reduction: Yields enantiomerically enriched intermediates (90% yield, 91.6% ee) after purification via silica column chromatography .

-

Oxazaborole-Catalyzed Asymmetric Synthesis: Utilizes chiral catalysts to achieve high stereocontrol, with post-reaction recovery of catalyst precursors .

Physicochemical Properties

Collision Cross-Section (CCS) Data

Ion mobility spectrometry reveals distinct CCS values for 1-hexanesulfonamide derivatives :

| Ionization Method | CCS (Ų) | Adduct |

|---|---|---|

| ESI- | 156.2 | [M-C₂H₄-OH]⁻ |

| APCI- | 156.7 | [M-C₂H₄-OH]⁻ |

These metrics aid in compound identification during mass spectrometric analyses .

Spectral Characterization

mzCloud’s high-resolution mass spectral data (Orbitrap Fusion with FAIMS) provide reference spectra for 1-hexanesulfonamide :

| Parameter | Value |

|---|---|

| Ionization Method | Negative Spray Ionization |

| Analyzer | Fourier Transform (FT) |

| Spectral Count | 391 spectra |

| Tandem MS Levels | MS¹, MS², MS³ |

The InChI Key (InChI=1S/C6H2F13NO2S/c7-1(8,3(11,12)5(15,16)17)2(9,10)...) ensures unambiguous chemical identification .

Analytical and Regulatory Considerations

Detection and Quantification

Advanced mass spectrometry techniques (e.g., LC-FTMS) enable detection at trace levels (ppb), essential for environmental monitoring .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume